3-[(2,2-Dimethylpropyl)amino]propanenitrile
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Overview
Description
3-[(2,2-Dimethylpropyl)amino]propanenitrile is a chemical compound with the CAS Number: 100551-78-8 . It has a molecular weight of 140.23 and is typically in liquid form .
Molecular Structure Analysis
The molecular formula of this compound is C8H16N2 . The InChI code is 1S/C8H16N2/c1-8(2,3)7-10-6-4-5-9/h10H,4,6-7H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Applications in Synthesis and Antimicrobial Studies
Synthesis of Heterocyclic Substances
The utility of nitrile compounds in synthesizing a wide variety of new, uniquely substituted heterocyclic substances has been demonstrated. For instance, research by Behbehani et al. (2011) showed that 2-arylhydrazononitriles could be used as key synthons for the preparation of new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, which exhibit promising antimicrobial activities against various microbes. This underscores the role of such nitriles in the development of potential antimicrobial agents Behbehani, H., Ibrahim, H. M., Makhseed, S., & Mahmoud, H. (2011). European Journal of Medicinal Chemistry.
Antimicrobial Evaluation
Kheder et al. (2012) utilized 3,3′-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis (3-oxopropanenitrile) in synthesizing novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives, which were evaluated for their antimicrobial properties and showed promising results. This research highlights the potential of such nitriles in the discovery of new antimicrobial compounds Kheder, N. A., & Mabkhot, Y. (2012). International Journal of Molecular Sciences.
Catalytic Applications
Catalysis in Organic Synthesis
The research by Vishwanatha et al. (2013) on Propanephosphonic acid anhydride (T3P) outlines its diverse applications in organic synthesis, including condensation, functional group transformation, and the preparation of heterocycles. This study emphasizes the versatility and efficacy of such reagents in facilitating various chemical reactions, thereby highlighting the broad applicability of nitrile-containing compounds in organic synthesis Vishwanatha, T., Panguluri, N., Sureshbabu, V., & Basavaprabhu (2013). Synthesis.
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H227, H302, H312, H315, H318, H332, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Properties
IUPAC Name |
3-(2,2-dimethylpropylamino)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-8(2,3)7-10-6-4-5-9/h10H,4,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTPNXPTARMCAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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